Cas no 1465401-98-2 (N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide)
![N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide structure](https://ja.kuujia.com/scimg/cas/1465401-98-2x500.png)
N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide 化学的及び物理的性質
名前と識別子
-
- Z1524854632
- AKOS016975531
- 1465401-98-2
- N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide
- N-(4-cyanooxan-4-yl)-2-[2-(propan-2-yl)phenoxy]butanamide
- EN300-26686215
- N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide
-
- インチ: 1S/C19H26N2O3/c1-4-16(24-17-8-6-5-7-15(17)14(2)3)18(22)21-19(13-20)9-11-23-12-10-19/h5-8,14,16H,4,9-12H2,1-3H3,(H,21,22)
- InChIKey: FTWRNMQYOXGWHW-UHFFFAOYSA-N
- ほほえんだ: C(NC1(C#N)CCOCC1)(=O)C(OC1=CC=CC=C1C(C)C)CC
計算された属性
- せいみつぶんしりょう: 330.19434270g/mol
- どういたいしつりょう: 330.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 71.4Ų
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 558.8±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.19±0.20(Predicted)
N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686215-0.05g |
N-(4-cyanooxan-4-yl)-2-[2-(propan-2-yl)phenoxy]butanamide |
1465401-98-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamideに関する追加情報
Introduction to N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide (CAS No. 1465401-98-2)
N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1465401-98-2, represents a class of molecules that are being extensively studied for their potential therapeutic applications. The unique arrangement of functional groups in its structure, including the cyanotetrahydro-2H-pyran moiety and the phenoxy substituent, contributes to its distinctive chemical properties and reactivity.
The cyanotetrahydro-2H-pyran core is particularly noteworthy, as it is a derivative of tetrahydropyran, a heterocyclic compound that has shown promise in various biochemical pathways. The presence of a cyano group at the fourth position introduces a polar site that can interact with biological targets, enhancing the compound's potential as a pharmacophore. This structural feature is often exploited in drug design to modulate binding affinity and selectivity.
In recent years, there has been growing interest in the development of novel molecules that can interact with complex biological systems. The N-(4-cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide structure combines elements that are known to influence enzyme activity and receptor binding. The butanamide moiety, for instance, is a common pharmacophore found in many bioactive compounds, often contributing to their solubility and metabolic stability.
The phenoxy group in the molecule adds another layer of complexity, providing a hydrophobic interaction surface that can be crucial for binding to specific biological targets. This group is frequently used in medicinal chemistry due to its ability to form hydrogen bonds and engage in π-stacking interactions, which are important for drug-receptor binding affinity.
Recent studies have highlighted the importance of understanding the three-dimensional structure of molecules in drug design. The conformational flexibility of the N-(4-cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide structure allows it to adopt multiple forms, each potentially interacting differently with biological targets. This flexibility can be leveraged to optimize drug-like properties such as bioavailability and target engagement.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to construct the complex framework of the molecule. These methods not only enhance efficiency but also allow for the introduction of subtle structural modifications that can fine-tune biological activity.
In the realm of drug discovery, computational modeling plays an increasingly critical role in predicting how a molecule will behave within a biological system. Molecular docking studies have been used extensively to evaluate the potential binding interactions of N-(4-cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide with various targets. These studies provide valuable insights into binding affinities and mechanism-of-action, guiding further optimization efforts.
The pharmacological profile of this compound is still under investigation, but preliminary data suggest that it may exhibit interesting properties relevant to therapeutic intervention. Its ability to interact with multiple targets makes it a promising candidate for developing multifunctional drugs that can address complex diseases more effectively than single-target agents.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The synthesis and characterization of compounds like N-(4-cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide are just one part of this broader effort. Understanding how these molecules function at the molecular level is essential for translating laboratory findings into effective treatments for human diseases.
In conclusion, N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide (CAS No. 1465401-98-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in the discovery and development of new therapies.
1465401-98-2 (N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide) 関連製品
- 2229364-49-0(2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide)
- 2319640-44-1(3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea)
- 1305712-48-4(tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate)
- 1343771-56-1(2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1353973-58-6(N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide)
- 2098067-19-5(3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one)
- 1805311-94-7(4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid)
- 1194950-90-7(5-methyl-2-(2-nitroethenyl)pyridine)
- 479386-13-5(2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate)
- 1788677-47-3(N-[1-(2-Pyridinyl)-3-pyrrolidinyl]benzeneethanesulfonamide)



